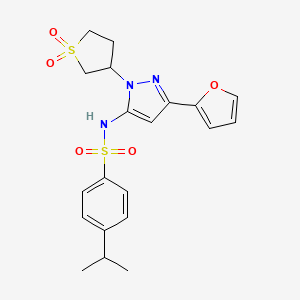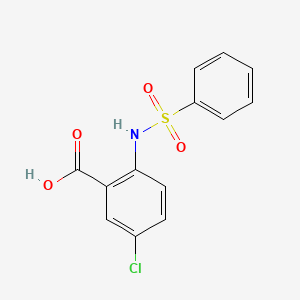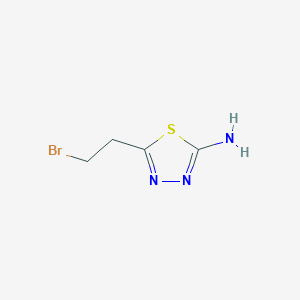![molecular formula C19H21ClN2O3 B2585958 3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1018161-36-8](/img/structure/B2585958.png)
3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol, also known as TAK-659, is a synthetic compound that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
科学的研究の応用
Synthesis and Structural Studies
The synthesis and structural analysis of benzimidazole derivatives, including compounds similar to 3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol, have been conducted to understand their chemical properties. Structural and spectroscopic studies, such as X-ray diffraction and NMR spectroscopy, are utilized to investigate the molecular configuration, electronic structure, and intermolecular interactions. These studies provide insights into the stability and reactivity of these compounds, which are crucial for their potential applications in various scientific fields (Saral, Özdamar, & Uçar, 2017).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of benzimidazole derivatives, including those structurally related to the compound of interest, has shown that these compounds can exhibit significant biological activities. Studies involving the synthesis of derivatives and testing against various pathogens indicate their potential as antimicrobial agents. Additionally, their antioxidant activity, often evaluated using methods like DPPH and ABTS assays, suggests their utility in combating oxidative stress (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Photochemical Applications
The photochemistry of compounds similar to this compound has been explored for their potential applications in synthetic organic chemistry. Studies demonstrate how these compounds undergo photoreactions, leading to the formation of new chemical structures with high selectivity. This aspect opens up possibilities for their use in photo-induced synthesis processes (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Catalytic Applications
Investigations into the catalytic uses of related compounds have been conducted, highlighting their efficiency in processes such as transfer hydrogenation. The synthesis of ionic compounds and their application in catalysis showcases the versatility of benzimidazole derivatives in facilitating chemical reactions, which could be beneficial in industrial and pharmaceutical chemistry (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Antifungal and Antibacterial Effects
The antibacterial and antifungal effects of benzimidazole derivatives are of considerable interest in the development of new antimicrobial agents. Synthesis and characterization of these compounds, followed by evaluation of their activity against a range of pathogens, indicate their potential in addressing microbial resistance and infection control (Tavman, Ikiz, Bagcigil, Özgür, & Ak, 2009).
特性
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-9-15(7-8-16(13)20)25-11-14(23)10-22-18-6-4-3-5-17(18)21-19(22)12-24-2/h3-9,14,23H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKVZUDACVEBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

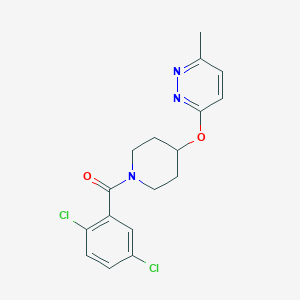
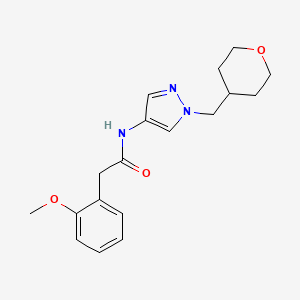
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)

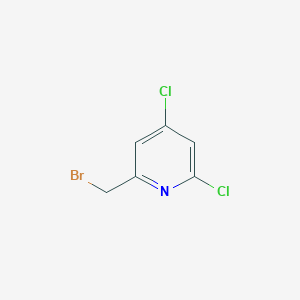

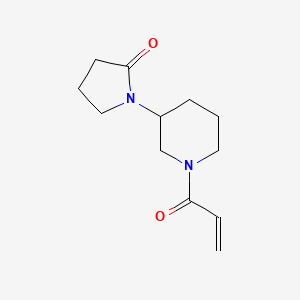
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)
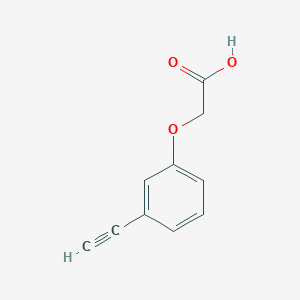
![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
